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molecular formula C9H10O3 B1307347 4-(Hydroxymethyl)phenylacetic acid CAS No. 73401-74-8

4-(Hydroxymethyl)phenylacetic acid

Cat. No. B1307347
M. Wt: 166.17 g/mol
InChI Key: FWZBPBKAANKOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987299B2

Procedure details

Acetyl chloride (5 mL) was added to an ice-cooled solution of 4-(hydroxymethyl)phenylacetic acid (5.78 g, 34.8 mmol) in methanol (200 mL). The reaction mixture allowed to warm to RT at stirred at this temperature for 42 hours. The solvent was evaporated at reduced pressure and the residue dissolved in DCM (100 mL). Manganese dioxide (29.47 g, 339 mmol) was added and the resultant suspension stirred at RT for 18 hours. The suspension was filtered through celite and the filter cake washed with further DCM. The solvent was evaporated at reduced pressure and the residue was purified by flash column chromatography eluting with 0-25% ethyl acetate in iso-hexane to afford the title compound (1.72 g, 28%).
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
29.47 g
Type
catalyst
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[OH:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1>CO.[O-2].[O-2].[Mn+4]>[CH:6]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16][CH3:1])=[O:15])=[CH:9][CH:8]=1)=[O:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.78 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
29.47 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at stirred at this temperature for 42 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM (100 mL)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
WASH
Type
WASH
Details
the filter cake washed with further DCM
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 0-25% ethyl acetate in iso-hexane

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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